molecular formula C7H14ClNO2 B2793893 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride CAS No. 2375268-58-7

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride

货号 B2793893
CAS 编号: 2375268-58-7
分子量: 179.64
InChI 键: RXSKCLQYGSGSOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride” is a chemical compound with the molecular formula C7H13NO2 . It is a building block used in research . It has been involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: OCC(C1)OCC21CNC2 . This indicates that the molecule contains a spirocyclic structure with an oxygen atom (O) and a nitrogen atom (N) in the ring system.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 179.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

作用机制

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride selectively targets mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. The compound irreversibly binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of tumor growth and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells harboring EGFR T790M mutation. The compound has also been shown to inhibit tumor growth in xenograft models of NSCLC. In clinical trials, this compound has demonstrated significant improvement in progression-free survival and overall response rate in patients with EGFR T790M mutation.

实验室实验的优点和局限性

One advantage of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride is its selectivity for mutant EGFR, which allows for targeted therapy and potentially fewer side effects. However, one limitation is that the compound may induce resistance over time, as seen with other EGFR TKIs. Additionally, the irreversible binding of this compound to EGFR may limit its use in certain clinical settings.

未来方向

Future research on 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride may focus on its potential use in combination therapy with other targeted agents or immunotherapy. Additionally, further studies may investigate the optimal dosing and treatment duration of this compound in NSCLC patients. Finally, ongoing research may explore the potential of this compound in other EGFR-mutant cancers.

合成方法

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride involves several steps, including the preparation of 6-oxa-2-azaspiro[3.4]octane, which is then reacted with 4-(methanesulfonyl)phenylboronic acid to form the intermediate compound. This intermediate is then reacted with (S)-N-methyl-2-(1-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxamide, followed by deprotection to obtain this compound.

科学研究应用

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown significant efficacy in treating patients with EGFR T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR TKIs. This compound has also shown a favorable safety profile, making it a potential candidate for long-term treatment.

属性

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-2-6-1-7(5-10-6)3-8-4-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKCLQYGSGSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CNC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。